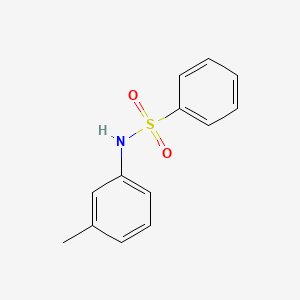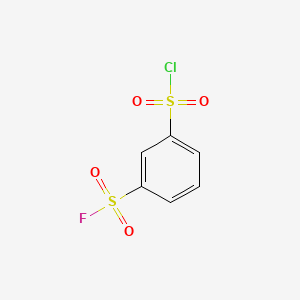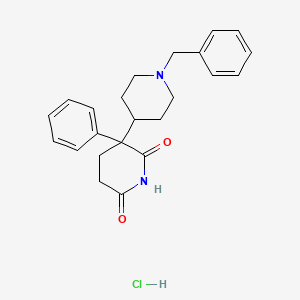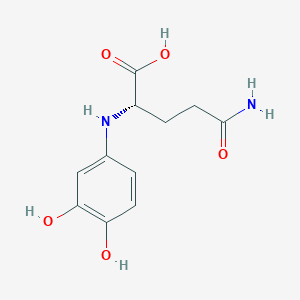
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agaridoxin is a mushroom metabolite.
Applications De Recherche Scientifique
Synthesis and Applications in Biochemistry
- Synthesis Techniques : A study by Shrestha-Dawadi and Lugtenburg (2003) details a synthetic scheme for preparing isotopomers of 5-aminolevulinic acid, which is a precursor in the biosynthesis of biologically active porphyrins. This synthesis is central to understanding processes like photosynthesis and oxygen transport.
- Biochemical Reactions : Research by Chalkley and Bloxham (1976) identified cysteine as the reactive group in pyruvate kinase when alkylated by 5-chloro-4-oxopentanoic acid. This highlights its role in enzyme-related reactions.
- Chemical Transformations : Yuan (2006) synthesized 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, showing its potential in various chemical transformations.
Applications in Medicinal Chemistry
- HIV-Protease Assay : A study by Badalassi et al. (2002) developed a chromogenic amino acid for HIV-protease assays, showcasing its application in disease detection and analysis.
- Anti-browning Agents in Cosmetics : Research by Zheng et al. (2010) found compounds related to (2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid in pineapple fruits that have potential as skin whitening agents in cosmetics.
Synthesis for Radiotracer Development
- Precursor for PET Radiotracer : A study by Liu et al. (2017) described the synthesis of a precursor useful for tumor positron emission tomography (PET) imaging, demonstrating its importance in diagnostic imaging.
Applications in Chemosensors
- Zinc Sensors in Bioimaging : Research by Berrones-Reyes et al. (2019) synthesized Schiff base amino acid zinc sensors for bioimaging applications, highlighting its use in cellular imaging and detection.
Propriétés
Numéro CAS |
58298-77-4 |
|---|---|
Nom du produit |
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
Formule moléculaire |
C11H14N2O5 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1 |
Clé InChI |
SGMDQKBASJSDDV-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1N[C@@H](CCC(=O)N)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
Apparence |
Solid powder |
Autres numéros CAS |
58298-77-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



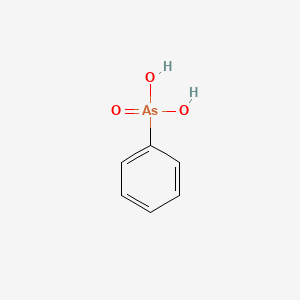
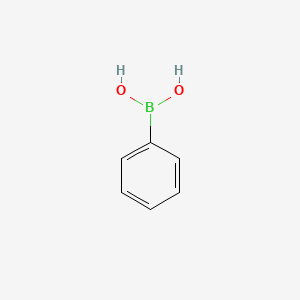
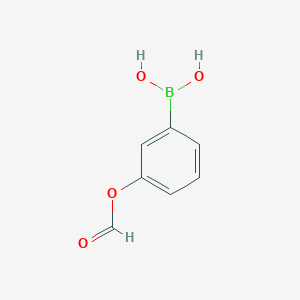
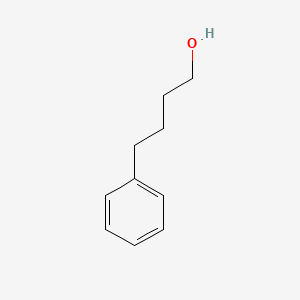
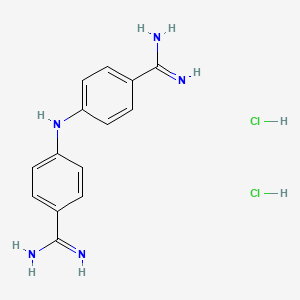
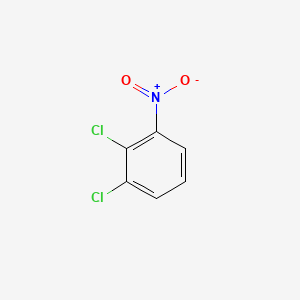
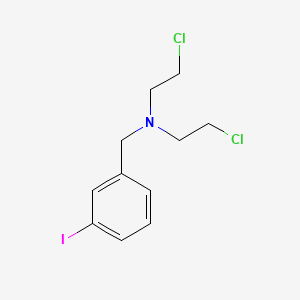
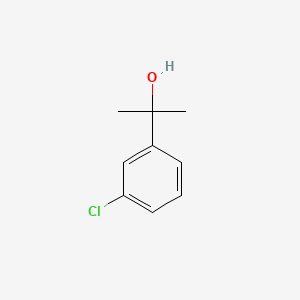

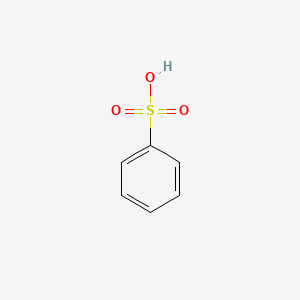
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
